
Benzimidazole, 4-chloro-2-(trifluoromethyl)-
概要
説明
Benzimidazole, 4-chloro-2-(trifluoromethyl)- is a useful research compound. Its molecular formula is C8H4ClF3N2 and its molecular weight is 220.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzimidazole, 4-chloro-2-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzimidazole, 4-chloro-2-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antifungal, Insecticidal, and Herbicidal Activities
Benzimidazole derivatives, including 4-chloro-2-(trifluoromethyl) benzimidazoles, have shown potential in various biological activities. For instance, they tend to exhibit significant antifungal activity, a finding supported by a study focusing on their antifungal, insecticidal, and herbicidal potential (Hisano, Ichikawa, Tsumoto, & Tasaki, 1982).
Synthesis and Applications in Chemistry
The ease of synthesizing benzimidazole derivatives, including 4-chloro-2-(trifluoromethyl)-, is crucial for their applications in various chemical processes. A study described an efficient access to a library of such compounds, highlighting their importance in synthetic chemistry (Vargas-Oviedo, Charris-Molina, & Portilla, 2017).
DNA-Topoisomerase I Inhibitory Activity
Some 4-chloro-2-(trifluoromethyl) benzimidazole derivatives have exhibited significant DNA-topoisomerase I inhibitory activity, making them potential candidates for pharmacological research. This was demonstrated in a study that synthesized and characterized these compounds (Zanatta, Amaral, Esteves-Souza, Echevarria, Brondani, Flores, Bonacorso, Flores, & Martins, 2006).
Antimicrobial and Antifungal Activities
Benzimidazole derivatives, including 4-chloro-2-(trifluoromethyl)- variants, have shown promising antimicrobial and antifungal activities. This is evident in studies that synthesized new compounds and evaluated their biological activities, indicating their potential use in developing new antimicrobial agents (Zhang, Lin, Rasheed, & Zhou, 2014).
Antiprotozoal and Anticancer Activity
The antiprotozoal and anticancer activities of benzimidazole derivatives, particularly those substituted with trifluoromethyl, have been a subject of interest. Research indicated that these compounds exhibited remarkable antiprotozoal activity and were particularly active against certain cancer cell lines (Andrzejewska, Yépez-Mulia, Cedillo-Rivera, Tapia, Vilpo, Vilpo, & Kazimierczuk, 2002).
Applications in Material Science
The unique properties of benzimidazole derivatives, including 4-chloro-2-(trifluoromethyl)-, are also applicable in material science. A study demonstrated their use in synthesizing soluble polyimides, highlighting their relevance in developing advanced materials with specific physical properties (Choi, Chung, Hong, Park, & Kim, 2008).
作用機序
Target of Action
Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . They have been found to have diverse biological and clinical applications .
Mode of Action
Benzimidazole derivatives are known to interact with biopolymers in the living system due to their structural similarity to naturally occurring nucleotides . This interaction can lead to various biological activities.
Biochemical Pathways
Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including anticancer, hormone antagonist, antiviral, anti-hiv, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities . These activities suggest that benzimidazole derivatives may affect multiple biochemical pathways.
Result of Action
Given the wide range of biological activities exhibited by benzimidazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Safety and Hazards
The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may have acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It may also cause skin corrosion/irritation and serious eye damage/eye irritation .
生化学分析
Biochemical Properties
Benzimidazole, 4-chloro-2-(trifluoromethyl)-, plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. For instance, this compound can interact with cytochrome P450 enzymes, leading to the inhibition of metabolic reactions that these enzymes catalyze. Additionally, it can bind to proteins involved in cell signaling pathways, altering their function and impacting cellular communication .
Cellular Effects
The effects of benzimidazole, 4-chloro-2-(trifluoromethyl)-, on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation. Furthermore, benzimidazole, 4-chloro-2-(trifluoromethyl)-, can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux .
Molecular Mechanism
At the molecular level, benzimidazole, 4-chloro-2-(trifluoromethyl)-, exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, this compound can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing substrate binding and subsequent metabolic reactions. Additionally, benzimidazole, 4-chloro-2-(trifluoromethyl)-, can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzimidazole, 4-chloro-2-(trifluoromethyl)-, can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that benzimidazole, 4-chloro-2-(trifluoromethyl)-, is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained inhibition of metabolic enzymes and prolonged alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of benzimidazole, 4-chloro-2-(trifluoromethyl)-, vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At high doses, benzimidazole, 4-chloro-2-(trifluoromethyl)-, can induce toxic effects, including liver and kidney damage, due to the excessive inhibition of metabolic enzymes and disruption of cellular homeostasis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .
Metabolic Pathways
Benzimidazole, 4-chloro-2-(trifluoromethyl)-, is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can inhibit cytochrome P450 enzymes, affecting the metabolism of other drugs and endogenous compounds. Additionally, benzimidazole, 4-chloro-2-(trifluoromethyl)-, can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Transport and Distribution
Within cells and tissues, benzimidazole, 4-chloro-2-(trifluoromethyl)-, is transported and distributed through interactions with transporters and binding proteins. This compound can bind to plasma proteins, facilitating its distribution throughout the body. Additionally, it can interact with cellular transporters, influencing its uptake and localization within specific tissues and cells. The distribution of benzimidazole, 4-chloro-2-(trifluoromethyl)-, is critical for its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of benzimidazole, 4-chloro-2-(trifluoromethyl)-, plays a significant role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For instance, benzimidazole, 4-chloro-2-(trifluoromethyl)-, can accumulate in the endoplasmic reticulum, where it interacts with metabolic enzymes and affects protein synthesis. Its localization within specific subcellular regions is essential for its biochemical and cellular effects .
特性
IUPAC Name |
4-chloro-2-(trifluoromethyl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-4-2-1-3-5-6(4)14-7(13-5)8(10,11)12/h1-3H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDKQPQAAUQCLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177938 | |
| Record name | Benzimidazole, 4-chloro-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2338-31-0 | |
| Record name | Benzimidazole, 4-chloro-2-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzimidazole, 4-chloro-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


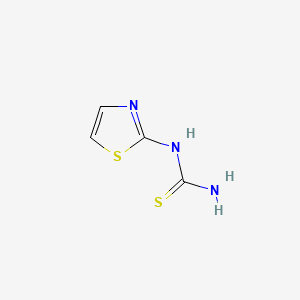


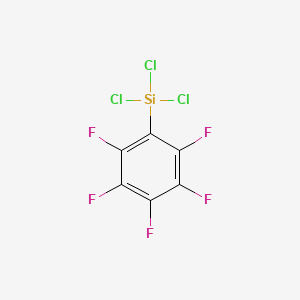

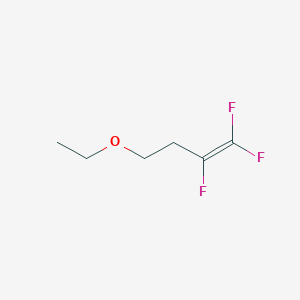



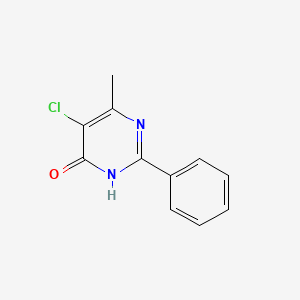

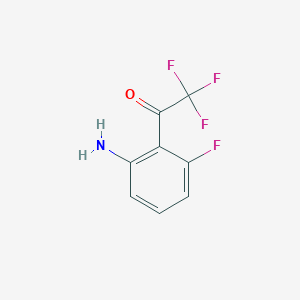
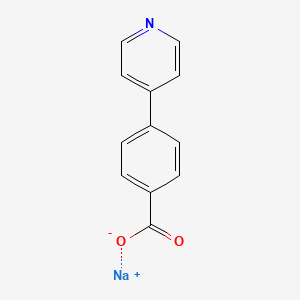
![2-Chloro-6-(hydroxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol](/img/structure/B3031232.png)
